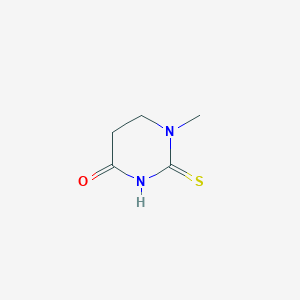
6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-trimethylbenzylamine and 6-chloro-2-aminobenzamide.
Condensation Reaction: The 2,4,6-trimethylbenzylamine is reacted with 6-chloro-2-aminobenzamide in the presence of a suitable condensing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinazolinone core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Modulation: It may interact with specific receptors on cell surfaces, altering cellular signaling pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-(2,4,6-trimethylphenyl)quinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a benzyl group.
6-Chloro-3-(2,4-dimethylbenzyl)quinazolin-4(3H)-one: Similar structure but with one less methyl group on the benzyl ring.
6-Chloro-3-(2,4,6-trimethylbenzyl)-2-methylquinazolin-4(3H)-one: Similar structure but with an additional methyl group on the quinazolinone core.
Uniqueness
6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,4,6-trimethylbenzyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Propiedades
Número CAS |
853334-02-8 |
|---|---|
Fórmula molecular |
C18H17ClN2O |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
6-chloro-3-[(2,4,6-trimethylphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C18H17ClN2O/c1-11-6-12(2)16(13(3)7-11)9-21-10-20-17-5-4-14(19)8-15(17)18(21)22/h4-8,10H,9H2,1-3H3 |
Clave InChI |
PPLJROZDKHQYOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















